molecular formula C17H18N4O3 B5670645 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine

1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine

Cat. No.: B5670645
M. Wt: 326.35 g/mol
InChI Key: BPICWXIHFSBYIZ-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is an organic compound with the molecular formula C17H18N4O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves the following steps:

    Formation of 4-nitrobenzyl chloride: This is achieved by reacting 4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic substitution: The 4-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-(4-nitrobenzyl)piperazine.

    Acylation: Finally, 1-(4-nitrobenzyl)piperazine is acylated with pyridine-4-carbonyl chloride in the presence of a base like triethylamine (Et3N) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

    Acylation: The compound can be further acylated at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

    Reduction: 1-[(4-Aminophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine.

    Substitution: Various substituted piperazines depending on the substituent used.

    Acylation: N-acylated derivatives of the original compound.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The pyridine-4-carbonyl group can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the pyridine-4-carbonyl group.

    4-Nitrobenzylpiperazine: Similar structure but lacks the pyridine-4-carbonyl group and the methyl group on the piperazine ring.

Uniqueness

1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to the presence of both the nitrobenzyl and pyridine-4-carbonyl groups, which provide a combination of electronic and steric properties that can be exploited in various applications. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-5-7-18-8-6-15)20-11-9-19(10-12-20)13-14-1-3-16(4-2-14)21(23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICWXIHFSBYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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